(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROJNGJJKJMDO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the use of proline-catalyzed Mannich reactions under solvent-free conditions. This method employs substituted acetophenones, aromatic aldehydes, and aromatic amines to produce β-amino carbonyl compounds . Another method involves the use of transaminase-mediated synthesis, which utilizes whole cells or cell-free extracts to transform substrates into the desired product .
Industrial Production Methods
Industrial production of (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized catalysts and continuous flow reactors are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity and is used in the development of new drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Similar in structure but lacks the hydroxy group, making it less versatile in certain reactions.
(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)-1-propanone: Contains additional hydroxy groups, which can lead to different reactivity and applications.
Uniqueness
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one is unique due to its chiral nature and the presence of both hydroxy and methoxyphenyl groups. This combination allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one, commonly referred to as a hydroxy ketone, has garnered attention in the scientific community for its diverse biological activities. This compound is characterized by a hydroxyl group and a methoxyphenyl moiety, which contribute to its reactivity and interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
The compound's structure can be described as follows:
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- IUPAC Name : (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one
The presence of the hydroxyl group allows for hydrogen bonding, while the methoxy group enhances lipophilicity, facilitating interactions with hydrophobic sites in proteins.
1. Antioxidant Activity
Research indicates that (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one exhibits significant antioxidant properties. In studies assessing its ability to scavenge free radicals, the compound demonstrated effective inhibition of reactive oxygen species (ROS), indicating potential protective effects against oxidative stress.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | EC50 values ranged from 19 to 31 μg/mL, showing strong antiradical activity. | |
| Cell Viability Assay | No cytotoxicity observed at concentrations up to 50 μM. |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. A notable study demonstrated that it significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Concentration (μM) | NO Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|
| 12.5 | 81.91 | 99.38 |
| 25 | 66.80 | 75.94 |
| 50 | 48.98 | 54.86 |
These findings suggest that (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one may modulate inflammatory pathways by inhibiting iNOS and COX-2 expression .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. In vitro assays revealed its efficacy against strains of Candida albicans, with minimum inhibitory concentration (MIC) values indicating potential as a fungistatic agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 37 - 124 |
These results underline the compound's potential use in treating fungal infections .
The biological activity of (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxy group forms hydrogen bonds with active sites on enzymes, thereby inhibiting their activity.
- Receptor Modulation : The methoxyphenyl group interacts with hydrophobic pockets in proteins, influencing receptor signaling pathways.
These mechanisms contribute to the compound's diverse pharmacological effects, including antioxidant and anti-inflammatory activities.
Case Studies
Several studies have focused on the therapeutic applications of this compound:
- Study on RAW Cells : Investigated the anti-inflammatory effects in LPS-stimulated RAW 264.7 cells, confirming significant inhibition of inflammatory mediators .
- Antioxidant Efficacy : Demonstrated strong scavenging ability against free radicals in various assays, supporting its potential use in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one, and how can enantiomeric purity be ensured?
- Methodology :
- Step 1 : Friedel-Crafts acylation of 4-methoxybenzene with chloroacetone derivatives in the presence of Lewis acids (e.g., AlCl₃) forms the ketone backbone .
- Step 2 : Hydroxylation at the chiral center via asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) ensures R-configuration .
- Step 3 : Purification using chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) to achieve >98% enantiomeric excess .
Q. What spectroscopic and analytical methods are optimal for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm the methoxy (-OCH₃), hydroxy (-OH), and ketone (C=O) groups. Key signals include δ ~3.8 ppm (OCH₃) and δ ~2.5 ppm (C-OH) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O-H···O interactions in the crystal lattice) .
- Chiral HPLC : Uses columns like Chiralpak® IA/IB to validate enantiopurity .
Q. What are the documented biological activities and associated mechanisms?
- Findings :
- Antimicrobial Activity : MIC assays against S. aureus (MIC₅₀ = 32 µg/mL) and E. coli (MIC₅₀ = 64 µg/mL) suggest membrane disruption via hydrophobic interactions .
- Antioxidant Properties : DPPH radical scavenging (IC₅₀ = 45 µM) linked to the phenolic hydroxy group’s redox activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
- Purity Validation : Use LC-MS to rule out impurities (e.g., diastereomers or oxidation byproducts) that may skew results .
- Enantiomer-Specific Testing : Compare R- and S-enantiomers in bioassays to isolate stereospecific effects .
- Assay Standardization : Control variables like solvent (DMSO vs. ethanol) and cell lines (e.g., HepG2 vs. HEK293) to minimize variability .
Q. What strategies are effective for enantioselective synthesis of the R-configuration?
- Synthetic Design :
- Asymmetric Catalysis : Employ Jacobsen’s Mn(III)-salen catalysts for hydroxylation with >90% enantiomeric excess .
- Biocatalysis : Use ketoreductases (e.g., KRED-101) in NADPH-dependent systems for stereoselective reduction of prochiral ketones .
Q. How does the compound interact with biological macromolecules, and what techniques study this?
- Mechanistic Insights :
- Molecular Docking : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) via hydrophobic pockets and hydrogen bonds .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 5.2 µM) with immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH = -12.3 kJ/mol) for ligand-receptor interactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting antioxidant vs. pro-oxidant effects?
- Resolution :
- Dose-Dependent Behavior : At low concentrations (≤10 µM), hydroxy groups scavenge ROS; at higher doses (>50 µM), redox cycling generates superoxide radicals .
- Cell-Type Specificity : Primary neurons show pro-oxidant effects due to lower glutathione levels, while hepatocytes exhibit antioxidant activity .
Experimental Design Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Parameters :
- Solvent Selection : Replace toxic CH₂Cl₂ (Friedel-Crafts) with recyclable ionic liquids (e.g., [BMIM][BF₄]) to improve yield (85% → 92%) .
- Catalyst Recycling : Immobilize AlCl₃ on mesoporous silica for reuse over 5 cycles without loss of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
